molecular formula C22H20N4O5S B2657339 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one CAS No. 2034461-89-5

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Cat. No.: B2657339
CAS No.: 2034461-89-5
M. Wt: 452.49
InChI Key: QCRZXNJFTMHEGA-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4(3H)-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a benzo[d][1,3]dioxol-5-yl group and a thioether-linked methyl group. The quinazolinone core is further modified with a 3-methoxypropyl substituent at position 2. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability in drug design, while the benzo[d][1,3]dioxole group (a methylenedioxyphenyl analog) is associated with improved ligand-receptor interactions in CNS-targeting compounds .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-28-10-4-9-26-21(27)15-5-2-3-6-16(15)23-22(26)32-12-19-24-20(25-31-19)14-7-8-17-18(11-14)30-13-29-17/h2-3,5-8,11H,4,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZXNJFTMHEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the benzo[d][1,3]dioxole moiety:

    Formation of the quinazolinone core: The quinazolinone structure is typically synthesized via the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization.

    Thioether linkage formation: The final step involves the formation of the thioether linkage, which can be achieved through the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at various points in the molecule, including the quinazolinone core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Reduced quinazolinone derivatives.

    Substitution products: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Structural Formula

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Case Study: Cytotoxicity Against HeLa Cells
    • Compound Tested: this compound
    • IC50 Value: 34 μM
    • Mechanism: Induction of apoptosis through mitochondrial pathways.

This indicates the compound's potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research has demonstrated its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli8 μg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Antioxidant Activity

The antioxidant properties of the compound have been evaluated through various assays. A study highlighted its ability to scavenge free radicals effectively:

Assay TypeResult
DPPH Radical ScavengingIC50 = 25 μg/mL
ABTS AssayIC50 = 30 μg/mL

These results indicate that the compound may help in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The following features have been identified as significant:

  • Oxadiazole Ring : Essential for anticancer activity.
  • Benzo[d][1,3]dioxole Moiety : Contributes to both antimicrobial and antioxidant properties.
  • Methoxypropyl Group : Enhances solubility and bioavailability.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the quinazolinone core suggests potential interactions with DNA or proteins, which could disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on core heterocycles (quinazolinone, oxadiazole) and substituents (benzo[d][1,3]dioxol, methoxypropyl). Key comparisons include:

Compound Core Structure Key Substituents Reported Bioactivity Synthetic Yield
Target Compound Quinazolin-4(3H)-one 3-(3-Methoxypropyl), 2-((1,2,4-oxadiazol-5-yl)methylthio) with benzo[d][1,3]dioxole Not explicitly reported (inference: potential CNS/anticancer activity) N/A
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Quinazolin-4(3H)-one 3-(Benzo[d][1,3]dioxol-5-ylmethyl), 2-((1,2,4-oxadiazol-5-yl)methylthio) Anticancer (in vitro) 72–85%
3-Alkyl-2-(((1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one Dihydroquinazolin-4(1H)-one 1,2,3-Triazole, alkylthio Antimicrobial, anticancer 77–86%
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Triazoloquinazolinone 2-Chlorobenzyl, piperazinyl-methoxyphenyl CNS activity (inference) N/A

Key Differences and Implications

Core Heterocycle Modifications: The target compound’s quinazolin-4(3H)-one core lacks the dihydro modification seen in , which may reduce conformational flexibility but improve metabolic stability. Compared to triazoloquinazolinones , the oxadiazole-thioether linkage in the target compound likely offers distinct electronic properties, affecting binding to enzymatic targets (e.g., kinases or GABA receptors).

Substituent Effects: The 3-methoxypropyl group may enhance solubility compared to bulkier alkyl/aryl substituents in analogs .

Synthetic Efficiency: The target compound’s synthesis (inference from ) likely involves multi-step reactions, including cyclization of thiosemicarbazides for oxadiazole formation and alkylation for the methoxypropyl group. However, yields are unreported.

Biological Activity

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a complex organic molecule that exhibits significant biological activity, particularly in the field of cancer research. Its structure combines elements known for their pharmacological properties, including the quinazolinone core and benzo[d][1,3]dioxole moiety.

Chemical Structure and Synthesis

The molecular formula of this compound reflects its intricate structure, featuring multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions where the quinazolinone derivative is formed through the condensation of appropriate precursors, followed by the introduction of the benzo[d][1,3]dioxole and oxadiazole moieties.

Anticancer Activity

Research indicates that derivatives of quinazolin-4(3H)-one possess antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound's cytotoxic effects have been evaluated using the Sulforhodamine B (SRB) assay across several cancer cell lines including HepG2 , HCT116 , and MCF-7 . Notably, some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. For example, certain synthesized compounds demonstrated IC50 values as low as 2.07 μM against HeLa cells .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • EGFR Inhibition : Quinazolinone derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. This was evidenced by Western blot analysis revealing increased levels of caspases involved in apoptosis .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer activity, compounds with similar structures have also been studied for their antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis, indicating potential applications in treating infections .
  • Anti-inflammatory Activity : The presence of specific functional groups allows for modulation of inflammatory pathways, making these compounds candidates for further investigation in inflammatory diseases .

Research Findings and Case Studies

A variety of studies have reported on the biological activities of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
Compound CMCF-74.52Cell cycle arrest

These findings underscore the therapeutic potential of this class of compounds.

Q & A

[Basic] What synthetic methodologies are commonly employed for synthesizing this compound?

Answer:
The synthesis typically involves multi-step protocols focusing on heterocyclic ring formation and functional group coupling. Key steps include:

  • Oxadiazole ring construction : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.
  • Thioether bond formation : Reaction of a thiol-containing intermediate (e.g., quinazolinone derivative) with a halogenated oxadiazole precursor using a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .
  • Purification : Recrystallization from solvents like ethanol or aqueous acetic acid to achieve >95% purity, as validated by TLC and melting point analysis .

Example Protocol (Adapted from ):

StepReagents/ConditionsPurpose
13-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole-5-carbaldehyde, NaBH₄ in ethanolReduction to alcohol intermediate
2Thiolated quinazolinone derivative, K₂CO₃, DMF, 70°CThioether coupling
3Recrystallization (ethanol/water)Purification

[Advanced] How can reaction conditions be optimized to improve oxadiazole ring formation efficiency?

Answer:
Optimization strategies include:

  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance reaction rates and yields (e.g., 87% yield achieved in ) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, PEG-400) stabilize intermediates and reduce side reactions.
  • Temperature control : Maintaining 70–80°C prevents thermal decomposition of sensitive intermediates .
  • Stoichiometry : Equimolar ratios of reactants minimize byproducts, validated via TLC monitoring .

[Basic] What spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign chemical shifts for protons in aromatic (δ 6.8–7.5 ppm) and aliphatic regions (e.g., methoxypropyl at δ 3.2–3.5 ppm). reports distinct peaks for OCH₂O (δ 5.93 ppm) and tert-butyl groups (δ 1.29 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole; C-S stretch at ~650 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 0.01 Da) .

[Advanced] How can researchers resolve discrepancies in NMR data interpretation for the quinazolinone moiety?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Comparative analysis : Cross-reference with published data for analogous quinazolinones (e.g., δ 7.2–8.1 ppm for aromatic protons in ) .
  • Solvent standardization : Use deuterated DMSO or CDCl₃ to ensure consistency in chemical shift reporting.

[Basic] What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Heat at 40–60°C and analyze decomposition products using LC-MS.
  • Photostability : Expose to UV light (λ = 254 nm) and track changes via UV-Vis spectroscopy .

[Advanced] How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent variation : Modify the benzodioxole (e.g., halogenation) or methoxypropyl chain (e.g., alkyl chain length) to probe steric/electronic effects.
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase targets) or antimicrobial models (see for thiazolidinone analogs) .
  • Computational modeling : Use molecular docking to predict binding affinities for target proteins (e.g., COX-2, CYP450 enzymes).

[Basic] What in vitro models are suitable for preliminary pharmacological screening?

Answer:

  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

[Advanced] How to address contradictions in biological activity data across studies?

Answer:

  • Purity verification : Ensure >95% purity via HPLC and elemental analysis to rule out impurities (e.g., uses recrystallization) .
  • Assay standardization : Replicate conditions (e.g., serum concentration, incubation time) from conflicting studies.
  • Metabolic stability : Evaluate hepatic microsomal degradation to identify active metabolites .

[Basic] How to evaluate environmental persistence and degradation pathways?

Answer:

  • Abiotic degradation : Hydrolysis/photolysis studies in simulated environmental matrices (e.g., soil, water).
  • Biotic transformation : Incubate with microbial consortia and analyze metabolites via GC-MS.
  • Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .

[Advanced] What strategies enhance regioselectivity in thioether bond formation?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., quinazolinone NH) with Boc or Fmoc groups.
  • Base optimization : Use mild bases (e.g., DBU) to minimize nucleophilic side reactions.
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity via controlled heating (e.g., 100°C, 30 min) .

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